molecular formula C10H13NO B1512736 1-(Amino(phenyl)methyl)cyclopropanol CAS No. 1391737-71-5

1-(Amino(phenyl)methyl)cyclopropanol

Cat. No.: B1512736
CAS No.: 1391737-71-5
M. Wt: 163.22 g/mol
InChI Key: TVUCOABIFUHKRD-UHFFFAOYSA-N
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Description

1-(Amino(phenyl)methyl)cyclopropanol is a chemical compound with the molecular formula C10H13NO. It is a cyclopropanol derivative featuring an amino group attached to a phenyl ring, which is further connected to a cyclopropanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Amino(phenyl)methyl)cyclopropanol can be synthesized through several synthetic routes. One common method involves the reaction of cyclopropanol with an appropriate amine under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(Amino(phenyl)methyl)cyclopropanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the compound and the reaction conditions employed.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, under specific conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

1-(Amino(phenyl)methyl)cyclopropanol has found applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique structure makes it a valuable compound for studying molecular interactions and developing new chemical entities.

Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. Biology: It serves as a tool in biochemical research to investigate enzyme mechanisms and protein interactions. Medicine: Potential therapeutic applications are being explored, including its use as a precursor for drug development. Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

1-(Amino(phenyl)methyl)cyclopropanol can be compared with other similar compounds, such as cyclopropanol derivatives and amino-substituted phenyl compounds. Its uniqueness lies in the combination of the cyclopropanol ring and the amino group attached to the phenyl ring, which imparts distinct chemical and biological properties.

Comparison with Similar Compounds

  • Cyclopropanol

  • Amino-substituted phenyl compounds

  • Other cyclopropanol derivatives

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Properties

IUPAC Name

1-[amino(phenyl)methyl]cyclopropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c11-9(10(12)6-7-10)8-4-2-1-3-5-8/h1-5,9,12H,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUCOABIFUHKRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(C2=CC=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10856297
Record name 1-[Amino(phenyl)methyl]cyclopropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391737-71-5
Record name 1-[Amino(phenyl)methyl]cyclopropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Amino(phenyl)methyl)cyclopropanol
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1-(Amino(phenyl)methyl)cyclopropanol
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1-(Amino(phenyl)methyl)cyclopropanol
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1-(Amino(phenyl)methyl)cyclopropanol
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1-(Amino(phenyl)methyl)cyclopropanol
Reactant of Route 6
1-(Amino(phenyl)methyl)cyclopropanol

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